
4-(Methylsulfonyl)pyridine
Overview
Description
4-(Methylsulfonyl)pyridine is an organic compound that belongs to the class of pyridines, which are nitrogen-containing heterocycles. This compound is characterized by a pyridine ring substituted with a methylsulfonyl group at the fourth position. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)pyridine typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylsulfonyl group enhances the electrophilicity of the pyridine ring, enabling regioselective functionalization.
C2 and C6 Substitution
The sulfonyl group at C4 deactivates the ring, favoring nucleophilic attack at the C2 and C6 positions under basic conditions:
-
Example : Reaction with hydrazine hydrate yields pyrazole derivatives via cyclocondensation.
Conditions : EtOH, reflux (12 h).
Yield : 71% for 4-(methylsulfonyl)-1H-pyrazole .
Chlorination
Chlorination of the methyl group adjacent to the sulfonyl moiety is achieved using trichloroisocyanuric acid:
Conditions : Chloroform, reflux (1 h).
Product : 2-Chloromethyl-4-(methylsulfonyl)pyridine .
Cross-Coupling Reactions
The sulfonyl group facilitates transition-metal-catalyzed coupling reactions, particularly at the C4 position.
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids proceeds efficiently:
Catalyst : Pd(PPh₃)₄.
Conditions : DMF, 90°C (12 h).
Yield : 82–89% for biaryl products .
C4-Alkylation via Minisci Reaction
Radical-mediated alkylation at C4 is achieved using decarboxylative conditions:
Reagents : Alkyl carboxylic acids, AgNO₃, (NH₄)₂S₂O₈.
Conditions : Acetonitrile, 60°C (6 h).
Yield : 68–85% .
Oxidation and Reduction
The methylsulfonyl group itself is redox-stable but influences the reactivity of adjacent groups.
Oxidation of Methylthio Precursors
Sulfur-to-sulfonyl conversion is critical in synthesis:
Reagent : 30% H₂O₂.
Conditions : 75°C (24 h).
Yield : 85% for 4-(methylsulfonyl)pyridine-N-oxide .
Reduction of the Pyridine Ring
Catalytic hydrogenation reduces the pyridine to piperidine:
Catalyst : Pd/C, H₂ (1 atm).
Conditions : EtOH, rt (12 h).
Yield : 78%.
Heterocycle Formation
The compound serves as a precursor for bioactive heterocycles.
Oxadiazole and Tetrazole Derivatives
Cyclization with nitriles or azides yields fused heterocycles:
Example : Reaction with NaN₃/CuI forms tetrazoles .
Yield : 63–89% .
Coordination Chemistry
The sulfonyl group participates in metal-ligand interactions, forming complexes with catalytic or medicinal relevance.
Zinc and Cadmium Complexes
Coordination with Zn(II)/Cd(II) and selenocyanate yields tetrahedral complexes:
Ligands : 4-Methylpyridine, NCSe⁻.
Structure : [Zn(NCSe)₂(C₆H₇N)₂] .
Biological Interactions
The methylsulfonyl group enhances binding to biological targets:
COX-2 Inhibition
The sulfonyl group forms hydrogen bonds with COX-2’s active site, reducing prostaglandin synthesis .
IC₅₀ : 0.8 µM (in vitro) .
Anticancer Activity
Ruthenium complexes with methylsulfonyl-pyridine ligands show photocytotoxicity:
Example : IC₅₀ = 0.2 µM under light (MDA-MB-231 cells) .
Table 1: Representative Reactions and Yields
Table 2: Biological Activity Highlights
Target | Effect | Model System | Reference |
---|---|---|---|
COX-2 Enzyme | Inhibition via H-bonding | In vitro assay | |
MDA-MB-231 Cells | Photocytotoxicity (IC₅₀) | Cellular uptake |
Scientific Research Applications
Medicinal Chemistry Applications
4-(Methylsulfonyl)pyridine is a significant scaffold in the development of pharmaceutical agents. Its derivatives have demonstrated various biological activities, including antibacterial, antifungal, and anticancer properties.
Antimicrobial Activity
Pyridine derivatives, including this compound, have shown efficacy against multidrug-resistant pathogens. Recent studies indicate that these compounds can inhibit strains such as Staphylococcus aureus (MRSA) and Escherichia coli.
Compound | Activity Type | Target Organism | Reference |
---|---|---|---|
This compound | Antibacterial | MRSA | |
This compound | Antifungal | Candida albicans |
Anticancer Properties
Research has highlighted the anticancer potential of pyridine derivatives. For instance, compounds derived from this compound have exhibited significant cytotoxicity against various cancer cell lines.
Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
This compound derivative | MDA-MB-231 | 0.95 ± 0.039 | |
This compound derivative | A549 | 0.091 ± 0.0053 |
Synthesis and Chemical Properties
The synthesis of this compound typically involves palladium-catalyzed reactions, which enhance the efficiency and yield of the desired compounds. The structural characteristics of this compound contribute to its solubility and reactivity, making it a versatile building block in organic synthesis.
Synthetic Routes
Recent advancements in synthetic techniques have facilitated the production of novel pyridine derivatives through methods such as:
- Suzuki Coupling : This method allows for the efficient formation of carbon-carbon bonds.
- Quaternization : Enhances solubility and biological activity by modifying the nitrogen atom in the pyridine ring.
Case Study: Antimicrobial Efficacy
A study conducted by Marek et al. synthesized a series of quaternary ammonium salts derived from pyridine and tested their antimicrobial activity against various bacterial strains. The results indicated that compounds with longer alkyl chains exhibited superior antimicrobial properties, demonstrating the importance of structural modifications in enhancing efficacy.
Case Study: Anticancer Activity
In a comprehensive evaluation of pyridine derivatives for anticancer applications, a specific derivative of this compound was tested against human cancer cell lines such as MCF-7 and DU-145. The derivative showed promising anti-proliferative activity, suggesting its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)pyridine involves its interaction with various molecular targets. The methylsulfonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The pyridine ring’s aromatic nature allows it to engage in π-π interactions, further modulating its biological activity.
Comparison with Similar Compounds
Pyridine: The parent compound without the methylsulfonyl group.
4-Methylpyridine: Pyridine with a methyl group at the fourth position.
4-Sulfonylpyridine: Pyridine with a sulfonyl group at the fourth position.
Uniqueness: 4-(Methylsulfonyl)pyridine is unique due to the presence of both the methyl and sulfonyl groups, which confer distinct chemical and biological properties
Biological Activity
4-(Methylsulfonyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a methylsulfonyl group, which significantly influences its pharmacological properties. Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential therapeutic effects in metabolic disorders.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of pyridine derivatives with methylsulfonyl chloride under basic conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the presence of functional groups and molecular structure.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. For instance, a series of pyridine derivatives including this compound were tested against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated potent activity against strains such as Staphylococcus aureus and Escherichia coli .
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Klebsiella pneumoniae | 32 |
Pseudomonas aeruginosa | 64 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. The selectivity towards COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to non-selective NSAIDs .
Metabolic Effects
Recent research has explored the effects of this compound on glucose metabolism. In animal models, it was found to enhance insulin sensitivity and reduce blood glucose levels in diabetic mice. This suggests that the compound may have therapeutic potential for managing type 2 diabetes .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various synthesized pyridine derivatives, including this compound, demonstrated its effectiveness against multiple drug-resistant strains of bacteria. The compound showed significant antibacterial activity with an IC50 value indicating effective concentrations for therapeutic use .
- Anti-inflammatory Mechanism : A molecular docking study revealed that this compound binds effectively to the active site of COX-2, corroborating its role as a selective inhibitor. This binding affinity was further supported by in vitro assays showing reduced prostaglandin E2 production in stimulated macrophages .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Methylsulfonyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via sulfonylation of pyridine derivatives. A NaClO₂-mediated protocol allows efficient preparation of pyridine-2-sulfonyl chlorides, which can be modified to introduce methyl groups . Alternatively, nitration of 4-halophenylpyridines (e.g., using HNO₃/H₂SO₄) provides intermediates for functionalization . Solvent choice is critical: polar solvents like DMF or DMSO enhance reaction efficiency due to their ability to stabilize charged intermediates . Yield optimization requires controlled stoichiometry, temperature (typically 0–25°C), and purification via chromatography or recrystallization .
Q. How can crystallographic data for this compound derivatives be reliably refined?
- Methodological Answer : The SHELX system (e.g., SHELXL) is widely used for small-molecule crystallography. For accurate refinement:
- Collect high-resolution data (≤1.0 Å resolution recommended).
- Use twinning detection algorithms in SHELXD for complex cases.
- Validate hydrogen bonding and sulfonyl group geometry with SHELXPRO .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation (classified as Acute Toxicity Category 4 for inhalation ).
- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Store in airtight containers away from oxidizers .
Advanced Research Questions
Q. How do structural modifications at the pyridine ring’s C-3 position affect biological activity (e.g., COX-2 inhibition)?
- Methodological Answer : Introducing substituents like morpholine or phenylamino groups at C-3 significantly enhances COX-2 selectivity. For example:
- A morpholine substituent on 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine achieved an IC₅₀ of 0.07 µM for COX-2, with a selectivity index of 217.1 .
- Structure-activity relationship (SAR) studies require molecular docking (e.g., AutoDock’s Lamarckian genetic algorithm) to predict binding modes. Electrostatic interactions between the sulfonyl group and COX-2’s Arg120 residue are critical .
Q. How can contradictory data on sulfonyl group reactivity be resolved in synthesis?
- Methodological Answer : Contradictions often arise from competing reaction pathways. For example:
- Oxidation vs. Reduction : The sulfonyl group can be oxidized to sulfonic acids under strong oxidative conditions (e.g., KMnO₄) or reduced to sulfides with LiAlH₄. Control via pH and catalyst selection (e.g., Pd/C for selective reduction) is key .
- Steric Effects : Bulky substituents near the sulfonyl group may hinder nucleophilic attacks. Computational modeling (DFT) helps predict steric/electronic influences .
Q. What analytical techniques validate the purity and stability of this compound under storage conditions?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor degradation products. Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular integrity (expected [M+H]⁺ for C₆H₇NO₂S: 158.0278).
- Stability Studies : Accelerated aging at 40°C/75% RH for 4 weeks. Degradation >5% indicates need for inert storage (argon atmosphere) .
Q. How does the methylsulfonyl group influence pharmacokinetic properties in preclinical models?
- Methodological Answer :
- Solubility : The sulfonyl group increases water solubility but may reduce membrane permeability. LogP values can be tuned via substituent polarity .
- Metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) often metabolize sulfonyl-containing compounds. Use liver microsome assays to identify major metabolites .
Properties
IUPAC Name |
4-methylsulfonylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHPIEJTHBPITM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303418 | |
Record name | 4-(methylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17075-15-9 | |
Record name | 17075-15-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(methylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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